2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol
Overview
Description
2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol is a complex organic compound with significant applications in various fields of science and industry. This compound features an amino group, a methyl group, and a methylsulfonyl group attached to an aniline ring, along with an ethanol moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, such as 2-methyl-3-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is then sulfonated using a sulfonating agent like chlorosulfonic acid to introduce the methylsulfonyl group.
Alkylation: Finally, the compound undergoes alkylation with an ethanol derivative to introduce the ethanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methylsulfonyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, influencing its potency and selectivity.
Comparison with Similar Compounds
2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol can be compared with other similar compounds, such as:
2-Amino-4-(methylsulfonyl)phenol: Similar structure but lacks the ethanol moiety.
3-Amino-4-methylsulfonylaniline: Similar structure but lacks the ethanol moiety and has a different substitution pattern.
4-(Methylsulfonyl)aniline: Lacks the amino and ethanol groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-amino-N-methyl-4-methylsulfonylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-12(5-6-13)8-3-4-10(9(11)7-8)16(2,14)15/h3-4,7,13H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHLGMUKINAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200122 | |
Record name | 2-[[3-Amino-4-(methylsulfonyl)phenyl]methylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-59-0 | |
Record name | 2-[[3-Amino-4-(methylsulfonyl)phenyl]methylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-Amino-4-(methylsulfonyl)phenyl]methylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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